molecular formula C17H16IN3OS B11521730 (5E)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one

(5E)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one

Cat. No.: B11521730
M. Wt: 437.3 g/mol
InChI Key: UJTREPKIQXYCET-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5E)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one is a complex organic molecule characterized by its unique structure, which includes an iodinated phenyl group, a pyrrole ring, and a thioxoimidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. The process begins with the iodination of a methylphenyl precursor, followed by the formation of the pyrrole ring through cyclization reactions. The final step involves the condensation of the pyrrole derivative with a thioxoimidazolidinone precursor under specific conditions to yield the target compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various biological systems.

Industry

In industry, the compound’s unique properties make it suitable for use in the development of advanced materials. It may be used in the production of polymers, coatings, and other materials that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of (5E)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one involves its interaction with molecular targets within biological systems. The compound’s structure allows it to bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other iodinated phenyl derivatives and pyrrole-containing molecules. Examples include:

Uniqueness

The uniqueness of (5E)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one lies in its combination of structural features, which confer specific chemical reactivity and potential biological activity. Its iodinated phenyl group and thioxoimidazolidinone moiety distinguish it from other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C17H16IN3OS

Molecular Weight

437.3 g/mol

IUPAC Name

(5E)-5-[[1-(4-iodo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H16IN3OS/c1-9-6-13(4-5-14(9)18)21-10(2)7-12(11(21)3)8-15-16(22)20-17(23)19-15/h4-8H,1-3H3,(H2,19,20,22,23)/b15-8+

InChI Key

UJTREPKIQXYCET-OVCLIPMQSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)I)C)C)/C=C/3\C(=O)NC(=S)N3

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)I)C)C)C=C3C(=O)NC(=S)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.